N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide
Description
N-{4-[(2-Chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide (CAS: 339105-42-9) is a sulfonamide-linked benzamide derivative with a molecular formula of C₁₉H₁₃ClFNO₃S and a molecular weight of 389.83 g/mol. Key physical properties include a predicted density of 1.428±0.06 g/cm³, a boiling point of 496.6±40.0 °C, and a pKa of 12.23±0.70 . The compound features a 2-chlorophenyl sulfonyl group attached to a para-substituted phenyl ring, which is further connected to a 4-fluorobenzamide moiety. It is commercially available through Key Organics (Product ID: 9G-398S), though detailed pharmacological data remain undisclosed .
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)sulfonylphenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO3S/c20-17-3-1-2-4-18(17)26(24,25)16-11-9-15(10-12-16)22-19(23)13-5-7-14(21)8-6-13/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRSFEBBFBBEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202475 | |
| Record name | N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339105-42-9 | |
| Record name | N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339105-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound shares core features with other sulfonamide derivatives, including sulfonyl linkages and halogenated aromatic groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and other therapeutic effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the sulfonyl group and halogen substituents plays a crucial role in its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The following table summarizes findings related to its antimicrobial efficacy against various pathogens:
The studies indicate that compounds with halogenated phenyl rings exhibit enhanced lipophilicity, facilitating their penetration through bacterial membranes, thus increasing their antimicrobial effectiveness.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes. The following activities were noted:
- Acetylcholinesterase (AChE) Inhibition : Several derivatives demonstrated significant inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases.
- Urease Inhibition : Compounds showed strong activity against urease, indicating potential for treating urease-related infections and conditions.
The following table summarizes enzyme inhibition activities:
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong inhibition | |
| Urease | Strong inhibition |
Case Studies and Research Findings
- Antimicrobial Screening : A study tested various chloroacetamides, including derivatives of this compound. The results indicated that compounds with specific substituents were particularly effective against Gram-positive bacteria and pathogenic yeasts, confirming the importance of structural modifications in enhancing biological activity .
- Mechanistic Studies : Preliminary mechanistic studies suggested that certain derivatives target viral DNA replication processes, showcasing their potential as antiviral agents . This finding opens avenues for further exploration in antiviral drug development.
- QSAR Analysis : Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of similar compounds. These models indicated that lipophilicity and electronic properties significantly influence antimicrobial efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
